molecular formula C22H21ClN2O6 B2894570 N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide CAS No. 1359509-63-9

N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide

Cat. No. B2894570
M. Wt: 444.87
InChI Key: XGVQEWCEAFPFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H21ClN2O6 and its molecular weight is 444.87. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

One area of application for complex acetamides involves the synthesis of novel derivatives with potential anti-inflammatory properties. For example, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).

Neuropharmacological Research

Compounds with a benzodiazepine structure, similar to the one you mentioned, are often explored for their neuropharmacological profiles. Chaki et al. (1999) investigated the binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors, highlighting its potent and selective binding properties, which could be relevant for elucidating the physiological relevance of events mediated through these receptors (Chaki et al., 1999).

Radioligand Development for PET Imaging

Another significant area of application for such compounds involves the development of radioligands for PET imaging. Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as a potent radioligand for peripheral benzodiazepine receptors (PBR), providing a tool for the in vivo study of PBR in the brain (Zhang et al., 2003).

properties

IUPAC Name

methyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6/c1-28-19-8-15-16(9-20(19)29-2)25-17(22(27)30-3)10-18(15)31-12-21(26)24-11-13-4-6-14(23)7-5-13/h4-10H,11-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVQEWCEAFPFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate

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